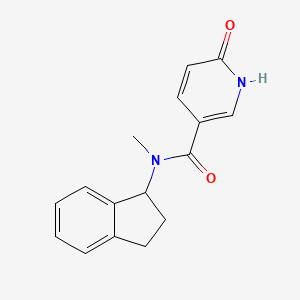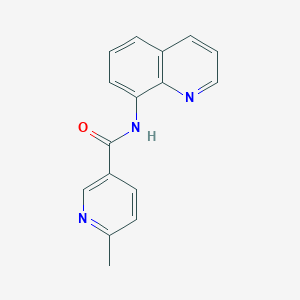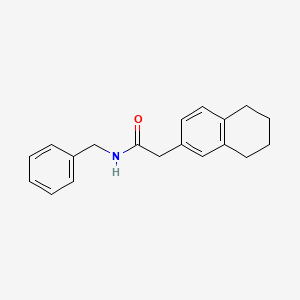![molecular formula C17H18N6S2 B7458133 1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as MBMT and is a member of the benzimidazole family of compounds. MBMT has been extensively studied for its unique properties and potential uses in various fields of research.
Mécanisme D'action
The mechanism of action of MBMT is not yet fully understood. However, studies have shown that MBMT inhibits the activity of tubulin, a protein that is essential for cell division. This inhibition leads to the disruption of the microtubule network, which is necessary for proper cell division. Additionally, MBMT has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MBMT has been shown to have various biochemical and physiological effects. Studies have shown that MBMT can induce apoptosis in cancer cells, inhibit the activity of tubulin, and induce oxidative stress. Additionally, MBMT has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MBMT in lab experiments is its potent antiproliferative effects on cancer cells. Additionally, MBMT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using MBMT in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on MBMT. One potential area of interest is the development of more efficient synthesis methods for MBMT. Additionally, further studies are needed to fully understand the mechanism of action of MBMT. Furthermore, studies are needed to determine the potential applications of MBMT in other areas of research, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, MBMT is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. MBMT has been extensively studied for its unique properties and potential uses in cancer therapy. While there are still many unanswered questions regarding the mechanism of action of MBMT, its potent antiproliferative effects on cancer cells make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of MBMT involves the reaction of 2-aminobenzimidazole with 4-(methylcarbamothioylamino)benzene-1-sulfonyl chloride followed by the reaction of the resulting intermediate with 4-(2-methylthiophenyl)-3-buten-2-one. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
MBMT has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a potential anticancer agent. Studies have shown that MBMT has potent antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, MBMT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S2/c1-18-16(24)20-11-5-3-10(4-6-11)15-22-13-8-7-12(9-14(13)23-15)21-17(25)19-2/h3-9H,1-2H3,(H,22,23)(H2,18,20,24)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKFRWZCHYTSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)

![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)



![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)

![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)
